2-Methylpiperidine-2-carboxamide hydrochloride CAS 1461713-92-7
2-Methylpiperidine-2-carboxamide hydrochloride CAS 1461713-92-7
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxamide Hydrochloride (CAS 1461713-92-7) and its Structural Class
Preamble: Navigating Data Scarcity
This technical guide addresses 2-Methylpiperidine-2-carboxamide hydrochloride (CAS 1461713-92-7). It is critical to inform the research community that, as of the date of this publication, specific, publicly accessible data for this exact compound is exceptionally scarce. This scarcity suggests its status as a novel or highly specialized chemical entity not yet widely characterized in peer-reviewed literature.
Therefore, this guide adopts a scientifically rigorous, experience-driven approach. While directly reporting on CAS 1461713-92-7 is not possible, we will provide an in-depth technical framework based on its core structure. By synthesizing data from closely related analogs and foundational chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals working with or seeking to synthesize and characterize this molecule. We will focus on the synthesis, properties, and potential applications of the 2-methylpiperidine-2-carboxamide scaffold, providing actionable protocols and expert insights.
Chemical Identity and Predicted Physicochemical Properties
The core structure is a piperidine ring substituted at the 2-position with both a methyl group and a carboxamide group, forming a quaternary carbon center. This structural feature is significant, as it imparts conformational rigidity and may enhance metabolic stability by blocking alpha-proton abstraction. The hydrochloride salt form is designed to improve aqueous solubility and handling of the otherwise basic piperidine nitrogen.
Below is the chemical structure of the target compound.
Caption: Structure of 2-Methylpiperidine-2-carboxamide hydrochloride.
Table 1: Physicochemical Data of the Core Precursor and Inferred Properties
Data for the direct precursor, 2-Methylpiperidine-2-carboxylic acid hydrochloride, provides a solid baseline for predicting the properties of the target carboxamide.
| Property | Value (for Precursor/Inferred for Target) | Data Source / Rationale |
| Compound Name | 2-Methylpiperidine-2-carboxamide hydrochloride | - |
| CAS Number | 1461713-92-7 | - |
| Molecular Formula | C₇H₁₅ClN₂O | Calculated |
| Molecular Weight | 178.66 g/mol | Calculated |
| Precursor Compound | 2-Methylpiperidine-2-carboxylic acid hydrochloride | [1][2] |
| Precursor CAS | 1094072-12-4 | [1] |
| Precursor Formula | C₇H₁₃NO₂·HCl | [1][2] |
| Precursor Purity | ≥97% | [1] |
| Physical Form | Solid (Predicted) | [1] Based on precursor and typical hydrochloride salts. |
| Solubility | Soluble in water, methanol (Predicted) | Inferred from hydrochloride salt form. |
| Storage Temperature | Room Temperature | [1] Based on precursor stability. |
Proposed Synthesis and Experimental Protocol
The most logical and field-proven approach to synthesize the target compound is through the amidation of its corresponding carboxylic acid precursor, 2-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 1094072-12-4). This transformation requires activating the carboxylic acid to facilitate nucleophilic attack by ammonia.
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Protocol: Amide Coupling
This protocol is a self-validating system; progress should be monitored at each stage by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding.
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Reagent Preparation:
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To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-Methylpiperidine-2-carboxylic acid hydrochloride (1.0 eq).
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Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M concentration).
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Causality: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate. DMF is an excellent polar aprotic solvent for peptide coupling reactions.
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Carboxylic Acid Activation:
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To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
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Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq), dropwise at 0°C. The second equivalent of base is required to neutralize the hydrochloride salt of the starting material.
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Stir the mixture at 0°C for 20 minutes.
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Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA acts as a proton scavenger without interfering with the reaction.
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Amidation:
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In a separate flask, prepare a solution of the ammonia source. A common method is to use ammonium chloride (NH₄Cl) (1.5 eq) with an additional equivalent of DIPEA (1.5 eq) in DMF.
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Add the ammonia solution to the activated carboxylic acid mixture.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
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Workup and Extraction:
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), water, and finally, saturated brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base product.
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Causality: This aqueous workup is a standard procedure to remove the polar solvent (DMF) and water-soluble reagents/byproducts, providing a cleaner crude product for purification.
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Purification and Salt Formation:
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Purify the crude 2-Methylpiperidine-2-carboxamide (free base) via silica gel column chromatography.
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Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
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Add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete.
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Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 2-Methylpiperidine-2-carboxamide hydrochloride.
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Analytical Characterization Strategy
To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C2-methyl group, diastereotopic protons for the piperidine ring methylene groups (appearing as complex multiplets), and two broad singlets for the -NH₂ protons and the piperidinium N-H proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the quaternary carbon at the C2 position, the methyl carbon, the piperidine ring carbons, and a characteristic signal for the amide carbonyl carbon (~170-180 ppm).
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FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands: a strong C=O stretch for the amide (~1650-1680 cm⁻¹), N-H stretching vibrations for the primary amide (~3200-3400 cm⁻¹), and a broad N-H stretch for the hydrochloride salt.
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HRMS (High-Resolution Mass Spectrometry): This is essential to confirm the exact mass of the molecular ion ([M+H]⁺ for the free base), which validates the elemental composition.
Potential Applications and Research Context
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[3] Piperidine carboxamide derivatives, in particular, have demonstrated a wide range of biological activities.
Caption: Known applications of the piperidine carboxamide scaffold.
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Oncology: Piperidine carboxamide derivatives have been systematically investigated as potent Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.[4] The relationship between their chemical structure and efficacy has been explored using 3D-QSAR modeling.[4]
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Anesthetics: This structural class is central to local anesthetics like ropivacaine and levobupivacaine, which are N-alkyl-piperidine-2-carboxamides.[5] Research in this area focuses on how modifications, such as fluorination, affect pharmacologically relevant properties like basicity, lipophilicity, and metabolic stability.[5]
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Neuroscience: N-substituted piperidine analogs are being explored as potential agents for treating Alzheimer's disease.[6] The rigid piperidine scaffold is valuable for modulating the conformation of drug candidates to enhance selectivity and metabolic properties.[7]
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Antimicrobial Agents: Fused and substituted piperidine-carboxamides have been shown to have activity against various pathogens.[8][9]
The unique quaternary center in 2-Methylpiperidine-2-carboxamide hydrochloride could offer advantages by sterically hindering enzymatic degradation, potentially leading to an improved pharmacokinetic profile compared to analogs with a proton at the 2-position.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1461713-92-7 is unavailable, data from the immediate precursor (2-Methylpiperidine-2-carboxylic acid hydrochloride, CAS 1094072-12-4) provides essential guidance.[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Measures:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Conclusion
2-Methylpiperidine-2-carboxamide hydrochloride is a compound of significant interest due to its place within a pharmacologically vital class of molecules. While direct experimental data remains elusive, this guide provides a robust framework for its synthesis, characterization, and potential application based on established chemical principles and data from its closest analogs. The proposed synthetic route is practical and leverages well-understood amidation chemistry. The unique structural feature of a quaternary carbon at the C2 position suggests that this compound could be a valuable building block for developing novel therapeutics with enhanced stability. Further research is warranted to synthesize and characterize this molecule to fully elucidate its properties and potential.
References
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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Negatu, D., et al. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]
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Balakumar, C., et al. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. Available at: [Link]
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Bryan, M.C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Methylpiperidine-2-Carboxylic Acid Hydrochloride. Available at: [Link]
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Sivasubramanian, A., & N, S. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- Google Patents. (1978). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
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PubChem. (n.d.). 2-Methylpiperidine hydrochloride. Available at: [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
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PubChemLite. (n.d.). 2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). Available at: [Link]
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